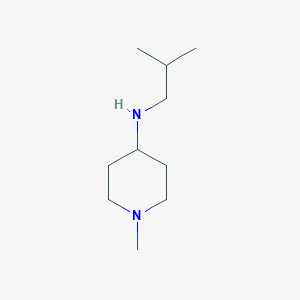

1-methyl-N-(2-methylpropyl)piperidin-4-amine

描述

Historical Context and Discovery

The development and characterization of this compound emerged within the broader historical context of piperidine chemistry, which has been fundamental to the advancement of heterocyclic organic chemistry since the nineteenth century. Piperidine itself, as the parent saturated six-membered nitrogen heterocycle, has served as a foundational structure for countless synthetic endeavors and pharmaceutical developments. The systematic exploration of piperidine derivatives accelerated significantly during the twentieth century as chemists recognized the versatility of the piperidine scaffold for introducing diverse functional groups and substituents.

The specific compound under examination represents part of the methodical investigation into amino-substituted piperidines, where researchers have systematically explored the effects of various alkyl substituents on both the ring nitrogen and exocyclic amino groups. The synthesis and characterization of this compound likely emerged from structure-activity relationship studies aimed at understanding how different alkyl substitution patterns influence the chemical, physical, and biological properties of piperidine-based molecules. This compound exemplifies the strategic approach of medicinal chemists to modify core heterocyclic structures through systematic alkylation patterns.

The registration of this compound in major chemical databases, including PubChem and other repositories, reflects its recognition as a compound of potential synthetic and research interest. The assignment of a unique Chemical Abstracts Service number (1019606-19-9) indicates its formal identification and cataloging within the comprehensive chemical literature, marking its establishment as a distinct chemical entity worthy of individual study and characterization.

Significance in Piperidine Chemistry

This compound occupies a particularly important position within the broader landscape of piperidine chemistry due to its representation of multiple key structural features that define modern piperidine research. The compound demonstrates the principle of multiple functionalization points on the piperidine ring system, showcasing how the inherent reactivity of piperidine can be harnessed to create molecules with enhanced complexity and potentially improved properties. The presence of both a ring-bound methyl group and an exocyclic isobutyl-substituted amino group illustrates the strategic use of alkylation to modulate the electronic and steric properties of the piperidine core.

From a synthetic chemistry perspective, this compound represents an important example of how modern organic synthesis can efficiently introduce multiple alkyl groups onto piperidine scaffolds through selective functionalization strategies. The N-methylation of the piperidine ring nitrogen and the subsequent N-alkylation of the 4-amino substituent with an isobutyl group demonstrate sophisticated control over regioselectivity and chemoselectivity in heterocyclic synthesis. These transformations require careful consideration of reaction conditions, protecting group strategies, and purification methods to achieve the desired substitution pattern.

The structural features of this compound also highlight important concepts in conformational analysis and three-dimensional molecular geometry. The saturated piperidine ring adopts chair conformations that influence the spatial arrangement of the substituents, while the flexible isobutyl chain introduces additional conformational degrees of freedom that can significantly impact the molecule's overall shape and potential interactions with biological targets or synthetic reagents. Understanding these conformational preferences is crucial for predicting and optimizing the compound's behavior in various chemical and biological contexts.

Classification within Heterocyclic Chemistry

Within the systematic classification of heterocyclic compounds, this compound belongs to the category of saturated six-membered nitrogen heterocycles, specifically classified as a substituted piperidine derivative. According to established heterocyclic nomenclature and classification systems, this compound represents an aliphatic heterocyclic compound, distinguishing it from aromatic heterocycles such as pyridine and its derivatives. The saturated nature of the piperidine ring system means that it behaves more like conventional aliphatic amines rather than aromatic nitrogen heterocycles, with correspondingly different chemical reactivity patterns and electronic properties.

The compound exemplifies the category of six-membered heterocyclic compounds that can be conceptually derived from cyclohexane through the replacement of one methylene group with a nitrogen atom. This structural relationship places piperidine and its derivatives within the broader family of azacyclohexanes, where the heteroatom introduces unique chemical properties while maintaining the fundamental six-membered ring geometry. The classification of this compound as a diamine further refines its position within heterocyclic chemistry, as it contains both the cyclic nitrogen of the piperidine ring and an additional amino functional group attached to the ring carbon framework.

From a functional group perspective, this compound represents a convergence of heterocyclic and aliphatic amine chemistry, combining the structural constraints and conformational preferences of the cyclic system with the nucleophilic reactivity and basicity characteristics of both tertiary and secondary amine functionalities. This dual nature makes the compound particularly valuable for synthetic applications where both heterocyclic stability and amine reactivity are desired. The presence of multiple nitrogen atoms with different substitution patterns also classifies this compound within the specialized subcategory of polyamines, which have distinct coordination chemistry and potential biological activities.

Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming substituted heterocyclic compounds, providing a comprehensive description of the molecule's structure through its chemical name. The name begins with "1-methyl," indicating the presence of a methyl substituent attached to the nitrogen atom at position 1 of the piperidine ring, using the standard numbering system where the heterocyclic nitrogen is designated as position 1. This N-methylation is a common modification in piperidine chemistry that affects both the compound's basicity and its steric properties.

The second portion of the name, "N-(2-methylpropyl)piperidin-4-amine," describes the substitution at the 4-position of the piperidine ring with an amino group that bears a 2-methylpropyl substituent, also known as an isobutyl group. The use of "N-" prefix specifically indicates that the 2-methylpropyl group is attached to the nitrogen atom of the amino substituent rather than to the carbon framework. The systematic description "2-methylpropyl" provides precise structural information about the branched four-carbon alkyl chain, indicating that the branching methyl group is located at the second carbon atom of the propyl chain when counting from the point of attachment.

The complete systematic name effectively communicates the molecular structure through standardized nomenclature conventions, allowing chemists worldwide to understand the exact structural features without ambiguity. Alternative naming systems and synonyms for this compound include variations that emphasize different structural aspects or use older nomenclature conventions. The molecular representation through International Chemical Identifier (InChI) format provides an additional level of structural specification: InChI=1S/C10H22N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3.

The Simplified Molecular Input Line Entry System representation (CC(CNC1CCN(C)CC1)C) offers a compact, computer-readable format that captures the complete connectivity information of the molecule. This systematic approach to nomenclature ensures that this compound can be unambiguously identified and referenced across different chemical databases, literature sources, and research contexts, facilitating clear communication within the scientific community.

| Nomenclature System | Designation | Description |

|---|---|---|

| IUPAC Name | This compound | Official systematic name following IUPAC guidelines |

| Molecular Formula | C₁₀H₂₂N₂ | Empirical representation of atomic composition |

| CAS Registry Number | 1019606-19-9 | Unique numerical identifier for chemical substances |

| InChI Key | MIZPAEATLRNIMM-UHFFFAOYSA-N | Shortened hash representation of molecular structure |

| SMILES | CC(CNC1CCN(C)CC1)C | Linear notation describing molecular connectivity |

| Molecular Weight | 170.3 g/mol | Calculated molar mass of the compound |

属性

IUPAC Name |

1-methyl-N-(2-methylpropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZPAEATLRNIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Neuropharmacology: 1-Methyl-N-(2-methylpropyl)piperidin-4-amine has been studied for its potential effects on neurotransmitter systems, particularly in the context of anxiety and depression. Its structural similarity to known psychoactive compounds suggests it may modulate serotonin and dopamine receptors, leading to therapeutic effects in mood disorders.

- Anticancer Research: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action could involve cell cycle disruption and induction of apoptosis, making it a candidate for further investigation in cancer therapy.

-

Biochemical Applications

- Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could provide insights into cancer biology and the development of novel therapeutic agents.

- Signal Transduction Pathways: Research has shown that this compound can influence various signaling pathways related to cellular growth and survival. Understanding these interactions is vital for developing targeted therapies in oncology.

-

Industrial Applications

- Synthesis of Complex Molecules: Due to its piperidine structure, this compound can serve as a building block in organic synthesis. It is utilized in the preparation of more complex pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities.

- Catalysis: The compound has potential applications as a catalyst in chemical reactions, particularly those involving amine transformations. Its basicity and nucleophilicity can enhance reaction rates and selectivity.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models of anxiety. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. Further research is needed to explore its efficacy in vivo and understand the underlying mechanisms.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Neuropharmacology | Potential anxiolytic effects |

| Anticancer Research | Induces apoptosis in cancer cell lines | |

| Biochemical Applications | Enzyme Inhibition | Inhibits CDKs; affects metabolic pathways |

| Signal Transduction | Modulates cellular growth signaling | |

| Industrial Applications | Synthesis | Building block for pharmaceuticals |

| Catalysis | Enhances reaction rates in amine transformations |

作用机制

The mechanism by which 1-methyl-N-(2-methylpropyl)piperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Piperidin-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 1-methyl-N-(2-methylpropyl)piperidin-4-amine with structurally related compounds:

Structural Analogues and Physicochemical Properties

Key Contrasts

- Polarity : The sulfonyl derivative is more polar than the methyl-substituted target compound, impacting solubility and membrane permeability.

- Bioactivity : Bulky aromatic substituents (e.g., benzooxazole ) enhance receptor binding but may reduce metabolic stability.

- Stereochemistry : Chiral analogues like (S)-1-benzyl-N-(1-phenylethyl)piperidin-4-amine demonstrate enantiomer-specific activity, a factor unexplored for the target compound.

生物活性

1-Methyl-N-(2-methylpropyl)piperidin-4-amine, also known by its CAS number 1019606-19-9, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is often studied in the context of its pharmacological effects, particularly in relation to its interactions with various receptors and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperidine ring substituted with a methyl group and a 2-methylpropyl group. This structural configuration influences its biological activity, particularly in terms of receptor binding and pharmacodynamics.

Research indicates that this compound may interact with several neurotransmitter systems, including the opioid and neuropeptide systems. Its mechanism of action appears to involve modulation of G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.

Pharmacological Effects

Study on Opioid Antagonists

A study focusing on structural modifications of piperidine-based ligands revealed that alterations in substituents significantly affect binding affinity at opioid receptors. Although this study did not directly investigate this compound, it highlights the importance of structural characteristics in determining biological activity .

In Vivo Studies

In vivo studies assessing the effects of similar piperidine compounds on animal models have shown promising results regarding pain relief and reduced anxiety behaviors. These studies suggest that further investigation into this compound could yield valuable data on its efficacy as a therapeutic agent.

Data Table: Biological Activity Overview

常见问题

Basic Question: What are the established synthetic routes for 1-methyl-N-(2-methylpropyl)piperidin-4-amine, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1-methylpiperidin-4-one with 2-methylpropylamine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve reductive amination efficiency.

Design of Experiments (DOE) can systematically vary parameters (molar ratios, time) to maximize yield. For example, demonstrates a 79.9% yield via anhydride-mediated acylation under reflux, followed by oxalic acid purification .

Advanced Question: How can computational chemistry methods predict the reactivity and selectivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates transition states and intermediates to model reaction pathways. For instance:

- Reaction path search : Quantum mechanical simulations (e.g., Gaussian) identify energetically favorable routes.

- Molecular docking : Predicts binding affinities to biological targets (e.g., neurotransmitter receptors).

The ICReDD framework ( ) integrates computational predictions with experimental validation, narrowing optimal conditions via feedback loops between theory and lab data .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

Methodological Answer:

Advanced Question: How can researchers resolve contradictions in pharmacological data across studies (e.g., receptor binding vs. functional assays)?

Methodological Answer:

Contradictions may arise from:

- Impurities : Validate compound purity via HPLC ( emphasizes impurity profiling) .

- Assay conditions : Standardize buffer pH, temperature, and cofactors.

- Receptor isoforms : Use isoform-specific cell lines (e.g., CHO-K1 transfected with human receptors).

Replicate experiments under harmonized protocols and apply meta-analysis tools to reconcile discrepancies.

Basic Question: What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound?

Methodological Answer:

- Radioligand binding assays : Measure affinity for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using membrane preparations.

- Functional assays : cAMP or calcium flux assays in transfected HEK-293 cells.

Critical considerations : - Solubility in assay buffers (use DMSO ≤0.1%).

- Stability during incubation ( notes pH/temperature sensitivity) .

Advanced Question: How to design a structure-activity relationship (SAR) study comparing this compound with its analogs?

Methodological Answer:

Analog synthesis : Vary substituents (e.g., alkyl chains, aromatic groups) using routes from (alkylation of piperidine derivatives) .

Bioactivity testing : Use standardized receptor binding/functional assays.

Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity.

’s SAR on carfentanil analogs demonstrates how methyl/methoxy substitutions alter potency .

Basic Question: What physicochemical properties of this compound are critical for bioavailability?

Methodological Answer:

| Property | Method | Relevance |

|---|---|---|

| logP | Shake-flask/HPLC | Predicts blood-brain barrier penetration. |

| pKa | Potentiometric titration | Determines ionization state at physiological pH. |

| Aqueous solubility | UV-Vis spectroscopy | Guides formulation (e.g., salt formation). |

| reports a molecular weight of 276.37 g/mol, influencing diffusion rates . |

Advanced Question: How to develop a stability profile for this compound under varying storage and experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (2–12).

- Analytical monitoring : Track degradation via HPLC-UV/MS ( uses oxalic acid to stabilize intermediates) .

- Storage recommendations : Anhydrous, inert atmosphere (N₂), and −20°C for long-term stability ( notes humidity sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。